5,11-Dibromo-25,27-dipropoxycalix[4]arene
Description
Historical Development and Fundamental Principles of Calix[n]arenes
The origins of calixarene (B151959) chemistry can be traced back to the late 19th and early 20th centuries with the investigation of phenol-formaldehyde condensation reactions. chemeurope.com Early work by chemists like Leo Baekeland led to the production of Bakelite, a cross-linked polymer. chemeurope.com However, it was the work of Alois Zinke and his contemporaries in the 1940s that first hinted at the formation of cyclic oligomers from these reactions. taylorfrancis.com The field gained significant momentum in the 1970s through the systematic studies of C. David Gutsche, who coined the term "calixarene" from the Greek word "calix" (chalice or vase) and "arene" (referring to the aromatic units), reflecting the molecule's distinctive shape. chemeurope.comwikipedia.org
Calixarenes are cyclic oligomers formed from the condensation of phenols with aldehydes, typically formaldehyde. wikipedia.org The number of phenolic units in the ring, denoted by [n] in calix[n]arene, can vary, with calix utwente.nlarenes, calix nih.govarenes, and calix chemistryviews.orgarenes being the most common. wikipedia.org The fundamental principle underlying their utility is host-guest chemistry, where the well-defined hydrophobic cavity of the calixarene can encapsulate smaller guest molecules or ions. wikipedia.orgbbau.ac.in This recognition capability is governed by non-covalent interactions such as van der Waals forces, hydrogen bonding, and π-π stacking. nih.gov
Architectural Features and Conformational Dynamics of Calixutwente.nlarenes
Calix utwente.nlarenes possess a distinct three-dimensional structure characterized by a wide "upper rim" and a narrow "lower rim". nih.gov The upper rim is typically substituted at the para-position of the phenolic units, while the lower rim consists of the hydroxyl groups. nih.gov A central annulus forms the core of the macrocycle. nih.gov
A key feature of calix utwente.nlarenes is their conformational flexibility. The rotation of the phenolic units around the methylene (B1212753) bridges allows the macrocycle to adopt several distinct conformations. For calix utwente.nlarene, there are four primary conformations:
Cone: All four phenolic units point in the same direction, forming a well-defined cup shape. This conformation is often stabilized by a cyclic array of intramolecular hydrogen bonds between the lower rim hydroxyl groups. nih.gov
Partial Cone (Paco): Three adjacent phenolic units point in one direction, while the fourth is inverted. utwente.nl
1,2-Alternate: Two adjacent phenolic units point up, and the other two point down. utwente.nl
1,3-Alternate: Phenolic units at opposite positions point in the same direction, with one pair pointing up and the other down. utwente.nl
The conformational outcome can be controlled by the nature and size of the substituents on the lower rim. For instance, introducing bulky alkyl groups can lock the calixarene into a specific conformation. core.ac.uk The introduction of propyl groups, as in the subject compound, is generally sufficient to fix the conformation by preventing the phenolic rings from rotating through the annulus. core.ac.uk
Significance of Bromination and Propoxy Substitutions in Calixutwente.nlarene Frameworks
The functionalization of the calix utwente.nlarene scaffold at both the upper and lower rims is crucial for tailoring its properties for specific applications. The presence of bromine atoms and propoxy groups in 5,11-Dibromo-25,27-dipropoxycalix utwente.nlarene imparts specific and significant characteristics to the molecule.
Bromination at the Upper Rim: The introduction of bromine atoms at the 5 and 11 positions (the para-positions of two opposite phenolic units) serves several important purposes. Brominated calixarenes are valuable synthetic intermediates. researchgate.net The carbon-bromine bond can be readily transformed into other functional groups through various organic reactions, such as Suzuki or Sonogashira cross-coupling, lithiation followed by reaction with an electrophile, or nucleophilic aromatic substitution. This allows for the attachment of a wide array of functionalities to the upper rim, enabling the construction of more complex supramolecular architectures and sensors. Furthermore, the electron-withdrawing nature of bromine can influence the electronic properties of the aromatic cavity, potentially altering its guest-binding affinities. mdpi.com
Propoxy Substitution at the Lower Rim: The alkylation of the phenolic hydroxyl groups on the lower rim with propyl groups to form propoxy ethers is a common strategy to control the conformation and solubility of the calixarene. The presence of the two propoxy groups at the 25 and 27 positions in 5,11-Dibromo-25,27-dipropoxycalix utwente.nlarene has several consequences:
Conformational Locking: As mentioned, the steric bulk of the propyl groups can restrict the rotation of the phenolic units, often locking the calixarene into a specific conformation, typically the cone or partial cone. core.ac.uk
Solubility Modification: The replacement of the polar hydroxyl groups with less polar propoxy groups generally increases the solubility of the calixarene in organic solvents.
Modified Binding Properties: The lower rim hydroxyl groups are often involved in cation binding. Their replacement with ether linkages alters the ion-binding capabilities of the macrocycle, shifting its selectivity towards different metal ions or neutral molecules.
Overview of Research Trajectories for 5,11-Dibromo-25,27-dipropoxycalixutwente.nlarene Derivatives
Research involving 5,11-Dibromo-25,27-dipropoxycalix utwente.nlarene and its close analogs primarily focuses on its use as a versatile building block for the synthesis of more complex supramolecular systems. The strategic placement of the bromo and propoxy groups allows for selective, stepwise functionalization of the calixarene scaffold.
One key research direction involves utilizing the bromine atoms as handles for further chemical modification. For instance, a closely related compound, 5,17-dibromo-26,28-dipropoxy-25,27-dipropynyloxycalix utwente.nlarene, has been synthesized and its crystal structure determined. nih.gov This compound, which differs slightly in the lower rim substituents, demonstrates how the dibromo-dipropoxycalix utwente.nlarene framework can be further elaborated, in this case with propargyl groups, which are amenable to "click" chemistry reactions for the construction of larger assemblies. The crystal structure of this derivative reveals a 1,3-alternate conformation, stabilized by intramolecular Br···Br interactions. nih.gov
Another area of investigation is the synthesis and structural analysis of thiacalix utwente.nlarene analogs. The crystal structure of 5,17-dibromo-25,27-dipropoxy-26,28-dihydroxy-2,8,14,20-tetrathiacalix utwente.nlarene has been reported. nih.gov In this molecule, the methylene bridges are replaced by sulfur atoms. The compound adopts a pinched cone conformation stabilized by intramolecular hydrogen bonds. nih.gov Such studies provide fundamental insights into how the combination of upper-rim bromination and lower-rim propoxylation influences the solid-state structure and intermolecular interactions of these macrocycles.
The general synthetic strategy to access such distally dibrominated and dialkoxylated calix utwente.nlarenes involves a multi-step process. Typically, the parent calix utwente.nlarene is first selectively dialkoxylated at the lower rim. This is followed by a regioselective bromination of the upper rim. The remaining hydroxyl groups on the lower rim can then be further functionalized if desired.
The research trajectories for derivatives of 5,11-Dibromo-25,27-dipropoxycalix utwente.nlarene are geared towards the creation of sophisticated host molecules for applications in:
Ion and Molecule Recognition: By attaching specific recognition units to the bromo positions, sensors for various analytes can be developed.
Catalysis: The calixarene can serve as a scaffold to bring catalytic groups into close proximity, mimicking enzymatic activity.
Materials Science: The self-assembly properties of these functionalized calixarenes can be exploited to create novel materials with interesting optical or electronic properties.
Below are interactive data tables summarizing key information for related compounds.
Table 1: Crystallographic Data for 5,17-dibromo-25,27-dipropoxy-26,28-dihydroxy-2,8,14,20-tetrathiacalix utwente.nlarene nih.gov
| Parameter | Value |
| Chemical Formula | C₃₀H₂₆Br₂O₄S₄ |
| Molecular Weight | 738.57 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.3788 (16) |
| b (Å) | 11.712 (2) |
| c (Å) | 14.768 (3) |
| α (°) | 97.904 (2) |
| β (°) | 95.614 (1) |
| γ (°) | 107.738 (2) |
| Volume (ų) | 1513.5 (4) |
| Z | 2 |
Table 2: Selected Bond Lengths and Angles for 5,17-dibromo-25,27-dipropoxy-26,28-dihydroxy-2,8,14,20-tetrathiacalix utwente.nlarene nih.gov
| Bond/Angle | Length (Å) / Angle (°) |
| Br···Br distance | 13.17 (2) |
| Dihedral angle between phenolic rings | 74.52 (11) |
| Dihedral angle between ether-substituted rings | 2.99 (12) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H34Br2O2 |
|---|---|
Molecular Weight |
634.4 g/mol |
IUPAC Name |
2,8-dibromo-25,27-dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3(28),4,6,9,11,13(27),15,17,19(26),21(25),22-dodecaene |
InChI |
InChI=1S/C34H34Br2O2/c1-3-17-37-33-27-13-7-15-29(33)31(35)25-11-6-12-26(22-25)32(36)30-16-8-14-28(34(30)38-18-4-2)21-24-10-5-9-23(19-24)20-27/h5-16,19,22,31-32H,3-4,17-18,20-21H2,1-2H3 |
InChI Key |
DAYIANMJZKLTMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2CC3=CC(=CC=C3)CC4=C(C(=CC=C4)C(C5=CC=CC(=C5)C(C1=CC=C2)Br)Br)OCCC |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization of 5,11 Dibromo 25,27 Dipropoxycalix 1 Arene
Regioselective Functionalization Strategies at the Upper Rim of 5,11-Dibromo-25,27-dipropoxycalixresearchgate.netarene
The bromine atoms at the 5 and 11 positions (distal positions) of the upper rim serve as versatile handles for a wide range of subsequent chemical modifications, allowing for the construction of more complex and functionalized calixarene (B151959) architectures.
Electrophilic Aromatic Substitution for Further Upper Rim Modification
The remaining unsubstituted positions on the upper rim (17- and 23-positions) of the dibromo-calix researchgate.netarene are susceptible to further electrophilic aromatic substitution, enabling the introduction of other functional groups. Formylation is a key example of such a modification. nih.gov The regioselective formylation of calixarenes can be achieved using reagents like dichloromethyl methyl ether with a Lewis acid catalyst such as tin tetrachloride. nih.gov This reaction introduces aldehyde groups, which are valuable synthetic intermediates that can be easily converted into other functionalities like hydroxyl or carboxyl groups. nih.govresearchgate.net This allows for the creation of asymmetrically functionalized calix researchgate.netarenes.
Cross-Coupling Reactions at Brominated Positions
The carbon-bromine bonds at the 5 and 11 positions are ideal sites for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nih.gov
Suzuki-Miyaura Coupling: This reaction is widely used to couple aryl or vinyl boronic acids with aryl halides. mdpi.com For 5,11-dibromocalix researchgate.netarene derivatives, this reaction provides an efficient route to introduce aryl or heteroaryl substituents at the upper rim. nih.gov Calix researchgate.netarenes bearing phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have demonstrated good catalytic efficiencies in these reactions. nih.gov The reaction conditions are generally mild, offering compatibility with a broad range of functional groups. nih.govmdpi.com
Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is highly effective for introducing alkynyl moieties onto the calixarene scaffold at the brominated positions. nih.govku.ac.ae The resulting alkynyl-functionalized calixarenes are valuable precursors for constructing larger supramolecular systems and for applications in materials science. wikipedia.orgmdpi.com The reaction can be carried out under mild conditions, including at room temperature and in aqueous media, making it a versatile tool for complex molecule synthesis. wikipedia.org
Table 2: Examples of Cross-Coupling Reactions on Brominated Calixarenes
| Reaction Type | Substrate Type | Catalyst System | Key Features | Ref |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl boronic acids | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | Forms biaryl linkages; tolerant of various functional groups. | nih.govmdpi.com |
Bridging Linkages Across the Upper Rim
Creating bridged structures across the upper rim of calix researchgate.netarenes can significantly alter their conformational properties and recognition capabilities. One strategy involves the Sonogashira coupling of a meta-iodinated calix researchgate.netarene with terminal acetylenes, followed by an electrophilic cyclization. mdpi.com Although this specific example uses a meta-iodinated precursor, the principle can be adapted. For the 5,11-dibromo derivative, a two-step process could be envisioned where the bromo-positions are first converted to other reactive groups (e.g., alkynes via Sonogashira coupling) which can then be linked by a bridging unit through a subsequent cyclization reaction. Such modifications lead to the formation of condensed polycyclic systems on the calixarene platform, preorganizing the scaffold for specific host-guest interactions. mdpi.com
Controlled Functionalization at the Lower Rim of 5,11-Dibromo-25,27-dipropoxycalixresearchgate.netarene
The lower rim of the title compound possesses two hydroxyl groups, which can be selectively functionalized to fine-tune the solubility, conformation, and complexation properties of the macrocycle.
Etherification and Esterification Modifications
The remaining two hydroxyl groups at the 26 and 28 positions can be readily converted into a variety of ether and ester derivatives.
Etherification: Using the Williamson ether synthesis, alkyl halides can be reacted with the calixarene diol in the presence of a base (e.g., NaH, K₂CO₃) to yield the corresponding di-ethers. This method allows for the introduction of a wide array of functional groups, including alkyl chains, benzyl (B1604629) groups, or moieties bearing additional binding sites. The synthesis of mono-substituted thiacalix researchgate.netarenes has been achieved using phase transfer catalysis, a technique that can facilitate selective alkylation. ekb.eg
Esterification: The hydroxyl groups can be acylated using acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This leads to the formation of ester derivatives. For example, the synthesis of 5,11,17,23-tetra-tert-butyl-25,27-di[acidcarbamothioic-n-ethoxy-methyl-ester]-26,28-dihydroxy calix researchgate.netarene demonstrates the selective functionalization of two lower-rim hydroxyl groups into more complex ester-like structures. mdpi.comresearchgate.net These modifications are crucial for creating calixarene-based ionophores and sensors. researchgate.net
Table 3: Common Reagents for Lower Rim Functionalization
| Reaction Type | Reagent Class | Base | Typical Product |
|---|---|---|---|
| Etherification | Alkyl Halides (R-X) | NaH, K₂CO₃, Cs₂CO₃ | Calixarene-O-R |
| Esterification | Acyl Chlorides (RCOCl) | Pyridine, Triethylamine | Calixarene-O-COR |
Introduction of Heteroatom-Containing Ligands
The functionalization of 5,11-Dibromo-25,27-dipropoxycalix bohrium.comarene with ligands containing heteroatoms is a key strategy for creating advanced derivatives with tailored properties. Notably, the introduction of azide (B81097) and alkyne functionalities has been explored to prepare the calixarene for participation in highly efficient coupling reactions. nih.gov These groups serve as chemical handles for subsequent modifications, particularly for the construction of larger molecular architectures. nih.gov
Researchers have successfully synthesized para-dibromo-substituted calix bohrium.comarenes bearing 2-azidoethyl and propargyl functionalities. nih.gov For instance, 25,27-bis(2-azidoethoxy)-5,17-dibromo-26,28-dihydroxycalix bohrium.comarene was synthesized by reacting 25,27-bis(2-azidoethoxy)-26,28-dihydroxycalix bohrium.comarene with N-bromosuccinimide in dichloromethane. nih.gov This reaction proceeded with a high yield of 88%. nih.gov Similarly, a propargyl-containing derivative, 5,17-dibromo-26,28-dihydroxy-25,27-dipropynyloxycalix bohrium.comarene, was prepared from 26,28-dihydroxy-25,27-dipropynyloxycalix bohrium.comarene and N-bromosuccinimide. nih.gov
The presence of these azide and alkyne groups makes these derivatives ideal precursors for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This powerful reaction allows for the efficient linking of the calixarene unit to other molecules or even to other calixarene units. nih.gov
Stereochemical Control and Isolation of Conformational Isomers of 5,11-Dibromo-25,27-dipropoxycalixbohrium.comarene
The flexible nature of the calix bohrium.comarene skeleton allows it to exist in several distinct conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. The selective synthesis and isolation of these conformational isomers are crucial for tailoring the molecule's three-dimensional shape and, consequently, its function in host-guest chemistry and materials science. The substitution pattern on the upper and lower rims of the calixarene plays a significant role in determining the preferred conformation.
Cone Conformation Studies
The cone conformation is often the most thermodynamically stable and sought-after isomer for creating well-defined molecular cavities. In derivatives of 5,11-Dibromo-25,27-dipropoxycalix bohrium.comarene, the cone conformation is typically stabilized by a network of intramolecular hydrogen bonds at the lower rim, especially when free hydroxyl groups are present. bohrium.comresearchgate.net
Crystal structure analysis of derivatives like 5,17-dibromo-26,28-dihydroxy-25,27-dipropynyloxycalix bohrium.comarene and 25,27-bis(2-azidoethoxy)-5,17-dibromo-26,28-dihydroxycalix bohrium.comarene confirms that they adopt a pinched cone conformation. nih.govresearchgate.net This is a variation of the ideal C4v symmetric cone, where two opposite aromatic rings are nearly parallel, while the other two are splayed outwards. nih.gov For example, in a thiacalix bohrium.comarene analogue, the two opposite ether-substituted rings are almost parallel (interplanar angle of 2.99°), while the two phenolic rings are nearly perpendicular (dihedral angle of 74.52°). nih.gov This pinched geometry is stabilized by intramolecular O-H···O hydrogen bonds. researchgate.netnih.gov
Table 1: Crystallographic Data for a Pinched Cone Conformation of a 5,17-Dibromo-dipropoxy-thiacalix bohrium.comarene Derivative
| Parameter | Value |
| Conformation | Pinched Cone |
| Dihedral Angle (Ether-substituted rings) | 2.99 (12)° |
| Dihedral Angle (Phenolic rings) | 74.52 (11)° |
| Br···Br Distance | 13.17 (2) Å |
| Stabilizing Interactions | Intramolecular O-H···O hydrogen bonds |
| Data sourced from reference nih.gov |
Partial Cone Conformation Investigations
While the partial cone conformation is a fundamental possible arrangement for calix bohrium.comarenes, detailed studies focusing on the isolation and characterization of this specific isomer for 5,11-Dibromo-25,27-dipropoxycalix bohrium.comarene are not extensively reported in the reviewed scientific literature. The synthesis of specific conformers is highly dependent on reaction conditions and the nature of the substituents. nih.gov For related, non-brominated dipropoxycalix bohrium.comarene derivatives, both partial cone and cone conformers have been isolated from O-alkylation reactions. nih.gov In one such case, the partial cone structure was characterized by dihedral angles of 35.74°, 85.86°, 87.77°, and 89.95° between the aromatic rings and the mean plane of the bridging methylene (B1212753) carbons. nih.gov
1,2-Alternate Conformation Analysis
The 1,2-alternate conformation, where two adjacent aromatic rings point up, one points down, and one is inverted, is generally a less common and more challenging isomer to synthesize selectively. For the specific compound 5,11-Dibromo-25,27-dipropoxycalix bohrium.comarene and its immediate derivatives, detailed analysis and isolation of the 1,2-alternate conformer have not been prominently featured in the available research literature.
1,3-Alternate Conformation Exploration
The 1,3-alternate conformation, where two opposite aromatic rings are oriented in one direction and the other two are inverted, is a significant isomer that can be selectively synthesized. This conformation is of particular interest as it can form channels or accommodate specific guest molecules.
The synthesis of 5,17-dibromo-26,28-dipropoxy-25,27-dipropynyloxycalix bohrium.comarene has been shown to yield the 1,3-alternate conformer. nih.govresearchgate.net Unlike the cone conformation, which is often stabilized by hydrogen bonding, the 1,3-alternate structure of this derivative is consolidated by intramolecular Br···Br interactions. bohrium.comresearchgate.net The distance between the bromine atoms in this conformation is reported to be 3.9765 Å. nih.gov This interaction leads to a significant increase in the angle between the planes of the corresponding rings. nih.gov X-ray diffraction analysis confirms the 1,3-alternate shape of this macrocycle, revealing that rigid molecules of this conformer form a columnar head-to-tail packing in the crystal lattice. bohrium.comresearchgate.net
Table 2: Conformation and Stabilizing Factors of 5,17-Dibromo-calix bohrium.comarene Derivatives
| Compound | Conformation | Key Stabilizing Interaction |
| 5,17-dibromo-26,28-dihydroxy-25,27-dipropynyloxycalix bohrium.comarene | Pinched Cone | Intramolecular O-H···O hydrogen bonds |
| 5,17-dibromo-26,28-dipropoxy-25,27-dipropynyloxycalix bohrium.comarene | 1,3-Alternate | Intramolecular Br···Br interactions |
| 25,27-bis(2-azidoethoxy)-5,17-dibromo-26,28-dihydroxycalix bohrium.comarene | Pinched Cone | Intramolecular O-H···O hydrogen bonds |
| Data sourced from references bohrium.comnih.govresearchgate.net |
Design and Synthesis of Multi-Cavity or Linked 5,11-Dibromo-25,27-dipropoxycalixbohrium.comarene Systems
The derivatization of 5,11-Dibromo-25,27-dipropoxycalix bohrium.comarene with reactive functional groups opens the door to the creation of larger, more complex supramolecular structures. The introduction of azide and alkyne functionalities is particularly strategic for this purpose. nih.gov
These functionalized calixarenes serve as building blocks for constructing multi-cavity systems through CuAAC click chemistry. nih.gov This methodology has been successfully employed to synthesize biscalixarene and triscalixarene "molecular semitubes". nih.gov By linking these dibromo-calixarene units, it is possible to create extended cavities with enhanced shielding. nih.gov Such linked systems offer possibilities for further modifications and the development of sophisticated host-guest systems or molecular channels. nih.gov The grafting of the dibromo-substituents onto the starting calixarene is expected to improve the shielding of the internal cavity of the resulting multi-calixarene assembly. nih.gov
Supramolecular Chemistry and Molecular Recognition by 5,11 Dibromo 25,27 Dipropoxycalix 1 Arene Derivatives
Host-Guest Complexation Mechanisms and Selectivity
The unique cup-shaped cavity of calix researchgate.netarenes, combined with the electronic effects of the bromine substituents and the conformational flexibility controlled by the dipropoxy groups, allows for a variety of host-guest interactions. These interactions are primarily non-covalent, including hydrogen bonding, ion-dipole interactions, π-π stacking, and van der Waals forces. The selectivity of these host molecules is a function of the complementarity in size, shape, and chemical nature between the host's binding sites and the guest.
Derivatives of 5,11-Dibromo-25,27-dipropoxycalix researchgate.netarene, particularly those functionalized with ether, amide, or phosphoryl groups at the lower rim, are effective complexing agents for alkali and alkaline earth metal ions. The oxygen-rich cavity formed by the phenolic and ether oxygen atoms acts as a soft binding site for these hard cations.
Research on analogous tetra-tert-butyl-calix researchgate.netarene derivatives bearing diethylcarbamoylmethoxy and diphenylphosphinoylmethoxy groups has demonstrated significant affinity and selectivity for these ions. For instance, a cone-conformer of such a calixarene (B151959) showed a decreasing extractability trend from Li+/Na+ to Cs+, while its partial-cone isomer exhibited peak selectivity for Na+. researchgate.net In studies involving alkaline earth cations, a derivative was found to have a significantly greater affinity for Ca2+ over other ions like Sr2+ and Ba2+. researchgate.net This selectivity is often driven by a "template effect," where the cation's size dictates the most stable complex geometry. The complexation typically involves the coordination of the metal ion by the oxygen atoms of the lower rim substituents, leading to a stable host-guest assembly.
The introduction of soft donor atoms, such as sulfur and nitrogen, into the 5,11-Dibromo-25,27-dipropoxycalix researchgate.netarene framework yields receptors with a high affinity for heavy and transition metal ions. Thiacalix researchgate.netarene analogues of the parent compound, for example, are versatile platforms for constructing receptors for these metals. nih.gov The bromine atoms on the upper rim can be replaced through various chemical reactions to introduce functionalities that can selectively bind to ions like Pb(II), Hg(II), Ag(I), and Cu(II). The selectivity is governed by the principle of hard and soft acids and bases (HSAB), where soft metal ions prefer to bind with soft donor atoms. The pre-organized cavity of the calixarene enhances the binding affinity and selectivity by minimizing the entropic penalty associated with complexation.
Modification of the 5,11-Dibromo-25,27-dipropoxycalix researchgate.netarene upper or lower rim with hydrogen-bond donor groups, such as urea (B33335) or thiourea (B124793) moieties, transforms the molecule into a powerful anion receptor. researchgate.netnih.gov These ureido-calix researchgate.netarene derivatives can effectively bind anions like halides, carboxylates, and phosphates even in competitive polar solvents like DMSO-d6. nih.govrsc.org
The binding mechanism relies on the formation of multiple hydrogen bonds between the N-H protons of the urea groups and the anion. The pre-organization of these binding sites on the calixarene scaffold is crucial for achieving high affinity and selectivity. Studies have shown that the substitution pattern of the ureido groups on the upper rim can "tune" the complexation properties. rsc.org For example, a meta,para-disubstituted bis(ureido)calix researchgate.netarene was found to form 1:1 complexes with strongly coordinating anions like H2PO4-, while meta,meta and para,para isomers favored 2:1 (anion:receptor) complexes. rsc.org
| Anion | Geometry | Kass (M⁻¹) | Reference |
|---|---|---|---|
| Acetate (AcO⁻) | Trigonal Planar | Data not specified | mdpi.com |
| Benzoate (BzO⁻) | Trigonal Planar | Data not specified | mdpi.com |
| Dihydrogen Phosphate (H₂PO₄⁻) | Tetrahedral | High Affinity | researchgate.netrsc.org |
| Fluoride (F⁻) | Spherical | Data not specified | mdpi.com |
The hydrophobic cavity of 5,11-Dibromo-25,27-dipropoxycalix researchgate.netarene and its derivatives is capable of encapsulating small neutral organic molecules. nih.gov The selectivity of this encapsulation is determined by the size and shape complementarity between the host cavity and the guest molecule. The dipropoxy groups on the lower rim can adopt different conformations, which in turn modulates the size and shape of the cavity, allowing for guest-specific binding. Crystal structure analyses have revealed that derivatives of this calixarene can form channels in the solid state that are filled with disordered solvent molecules, demonstrating the capacity for guest inclusion. nih.govbohrium.com The binding is driven by weak non-covalent interactions, such as van der Waals forces and C-H---π interactions between the guest and the aromatic walls of the calixarene. nih.gov
Functionalization of the 5,11-Dibromo-25,27-dipropoxycalix researchgate.netarene scaffold can lead to receptors for organic cations and biologically relevant molecules. For instance, ureido-functionalized derivatives have been shown to act as ditopic receptors, capable of recognizing alkylammonium salts. mdpi.com
Furthermore, the introduction of chiral moieties into the calixarene framework allows for the enantioselective recognition of chiral biological substrates. A study on a calix researchgate.netarene with chiral alkyl substituents on the lower rim and ureido groups demonstrated its ability to discriminate between the enantiomers of N-acetyl-ʟ-phenylalaninate. beilstein-journals.org The highest selectivity factor (KL/KD) achieved was 3.33, showcasing the potential for creating highly selective chiral receptors. This recognition is based on a three-point interaction model, where the guest molecule forms specific hydrogen bonds and steric interactions within the chiral cavity of the host.
| Guest Enantiomer | Selectivity Factor (KL/KD) | Reference |
|---|---|---|
| N-acetyl-ʟ-phenylalaninate | 3.33 | beilstein-journals.org |
| N-acetyl-ᴅ-phenylalaninate |
Self-Assembly and Supramolecular Architectures Based on 5,11-Dibromo-25,27-dipropoxycalixresearchgate.netarene
5,11-Dibromo-25,27-dipropoxycalix researchgate.netarene and its derivatives are excellent building blocks for the construction of well-defined supramolecular architectures. Through non-covalent interactions such as hydrogen bonding, π-π stacking, and C-H---π interactions, these molecules can self-assemble into larger, ordered structures in the solid state.
Crystal engineering studies have revealed that these molecules can form various packing arrangements. For example, a 1,3-alternate conformer of a derivative was shown to form a columnar head-to-tail packing arrangement parallel to the chemos.de crystal axis, driven by van der Waals forces and weak C-H---π contacts. nih.govresearchgate.net In another instance, a diazide derivative self-assembled to create large channels running through the crystal lattice, which were occupied by disordered solvent molecules. nih.govbohrium.com The formation of these architectures is highly dependent on the conformation of the calixarene (e.g., cone, 1,3-alternate) and the nature of the substituents, which dictate the directionality and strength of the intermolecular interactions. nih.govnih.gov
Dimeric and Oligomeric Association in Solution and Solid State
In the solid state, derivatives of dibromo-calix nih.govarene demonstrate a clear propensity for forming ordered, oligomeric structures. The specific conformation of the calixarene macrocycle, such as the cone, partial cone, or 1,3-alternate conformation, plays a crucial role in dictating the packing arrangement.
For instance, crystal structure analysis of a 1,3-alternate conformer of a 5,17-dibromo-26,28-dipropoxy-25,27-dipropynyloxycalix nih.govarene reveals the formation of columnar structures. researchgate.net In this arrangement, rigid molecules align in a head-to-tail fashion, creating columns that are held together by van der Waals forces and further stabilized by weak C—H⋯π contacts. researchgate.net
Thiacalix nih.govarene analogues, which feature sulfur bridges instead of methylene (B1212753) groups, also exhibit organized assembly. The crystal structure of 5,17-dibromo-26,28-dihydroxy-25,27-dipropoxy-2,8,14,20-tetrathiacalix nih.govarene shows the formation of two distinct types of molecular chains driven by intermolecular π–π stacking interactions. nih.govnih.gov One chain extends with an alternating orientation of the molecules, while the other adopts a tail-to-tail arrangement. nih.govnih.gov This illustrates how subtle changes in the macrocyclic backbone can influence the long-range supramolecular organization.
| Compound Derivative | Conformation | Solid-State Assembly | Primary Driving Interactions |
| 5,17-dibromo-26,28-dipropoxy-25,27-dipropynyloxycalix nih.govarene | 1,3-alternate | Columnar head-to-tail packing | van der Waals forces, C—H⋯π contacts researchgate.net |
| 5,17-dibromo-26,28-dihydroxy-25,27-dipropoxy-2,8,14,20-tetrathiacalix nih.govarene | Pinched Cone | Molecular chains (alternating and tail-to-tail) | Intermolecular offset-face-to-face π–π stacking nih.govnih.gov |
Formation of Chiral Supramolecular Assemblies
The functionalization of the calixarene scaffold can lead to the creation of inherently chiral molecules capable of forming diastereomerically or enantiomerically pure supramolecular assemblies. researchgate.net A preparative method has been developed for synthesizing inherently chiral para-bromoalkoxycalix nih.govarenes through a sequence of para-bromination, regioselective debenzoylation, and subsequent alkylation. researchgate.net
This strategy involves introducing a chiral auxiliary group, such as (R)-N-(1-phenylethyl)bromoacetamide, onto the calixarene platform. The alkylation of a non-symmetrically substituted para-bromocalix nih.govarene with this chiral reagent can result in the formation of two diastereomers. researchgate.net These diastereomers possess two sources of chirality: the asymmetric carbon atom in the attached amide group and the asymmetrically substituted calixarene framework itself. Due to their different physical properties, these diastereomeric calixarene amides can be separated using techniques like column chromatography. researchgate.net The subsequent removal of the chiral auxiliary group can yield enantiomerically pure calix nih.govarene derivatives, which are valuable for creating advanced chiral materials and for applications in enantioselective recognition. researchgate.netrsc.org
Intermolecular Interactions Driving Assembly (e.g., hydrogen bonding, hydrophobic effects, π-stacking)
The self-assembly of dibromo-dipropoxycalix nih.govarene derivatives is governed by a combination of specific, directional, non-covalent interactions. These interactions work in concert to stabilize the resulting supramolecular architectures. nih.govscispace.com
Hydrogen Bonding: Intramolecular hydrogen bonds are critical for stabilizing specific conformations of the calixarene macrocycle. In derivatives possessing hydroxyl groups on the lower rim, O—H⋯O hydrogen bonds between adjacent phenolic or ether oxygen atoms lock the molecule into a cone or pinched cone conformation. researchgate.netnih.govnih.gov For example, in 5,17-dibromo-26,28-dihydroxy-25,27-dipropoxy-2,8,14,20-tetrathiacalix nih.govarene, two intramolecular O—H⋯O hydrogen bonds between the hydroxyl groups and an ether oxygen atom are crucial for maintaining the pinched cone structure. nih.govnih.gov
Halogen-based Interactions: The bromine atoms on the upper rim are not merely passive substituents; they actively participate in intermolecular interactions. In the solid state, various interactions involving bromine can occur, including Br⋯Br, C–H⋯Br, and C–Br⋯π(arene) contacts. mdpi.com For instance, intramolecular Br⋯Br interactions have been noted to help consolidate the 1,3-alternate conformation in certain derivatives. researchgate.netnih.gov These halogen-based interactions provide additional directionality and strength to the supramolecular assembly, complementing the other non-covalent forces.
| Interaction Type | Description | Example Compound Derivative |
| Intramolecular Hydrogen Bonding | O-H groups on the lower rim form hydrogen bonds with adjacent oxygen atoms, stabilizing the cone conformation. | 5,17-dibromo-26,28-dihydroxy-25,27-dipropoxy-2,8,14,20-tetrathiacalix nih.govarene nih.govnih.gov |
| π–π Stacking | Offset-face-to-face stacking between phenolic or ether-substituted rings of adjacent molecules. | 5,17-dibromo-26,28-dihydroxy-25,27-dipropoxy-2,8,14,20-tetrathiacalix nih.govarene nih.govnih.gov |
| C—H⋯π Interactions | C-H bonds interact with the π-system of aromatic rings, contributing to columnar packing. | 5,17-dibromo-26,28-dipropoxy-25,27-dipropynyloxycalix nih.govarene researchgate.net |
| Halogen Interactions | Intramolecular Br⋯Br interactions stabilize the 1,3-alternate conformation. | 5,17-dibromo-26,28-dipropoxy-25,27-dipropynyloxycalix nih.govarene researchgate.netnih.gov |
| van der Waals Forces | General attractive forces contributing to the overall cohesion in the solid state. | 5,17-dibromo-26,28-dipropoxy-25,27-dipropynyloxycalix nih.govarene researchgate.net |
Catalytic Applications of 5,11 Dibromo 25,27 Dipropoxycalix 1 Arene Derivatives
Organocatalysis Initiated by Calixnih.govarene Scaffolds
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen significant contributions from calixarene-based structures. These macrocycles can be functionalized with catalytically active groups, such as proline or other chiral amines, to create a chiral microenvironment that can induce stereoselectivity in reactions. The calixarene (B151959) backbone acts as a large and rigid support, positioning the catalytic units in a defined spatial arrangement, which can enhance catalytic activity and enantioselectivity. researchgate.net
Asymmetric Catalysis in Organic Transformations
The development of chiral calixarenes for asymmetric catalysis is a field of significant interest. beilstein-journals.orgnih.gov Chirality can be introduced into the calixarene structure in several ways, including the attachment of chiral substituents, the creation of inherent chirality by specific substitution patterns on the aromatic rings, or the formation of chiral arrangements of substituents. nih.govdicp.ac.cn These chiral calixarene derivatives have been employed as organocatalysts or as ligands in metal-catalyzed asymmetric reactions, demonstrating their potential in controlling the stereochemical outcome of chemical transformations. beilstein-journals.orgnih.gov
Applications in Aldol, Michael, and Related Reactions
Calix nih.govarene-based organocatalysts have been successfully applied in fundamental carbon-carbon bond-forming reactions such as the Aldol and Michael reactions. For instance, calix nih.govarenes functionalized with L-proline have been shown to be effective catalysts for asymmetric Aldol reactions. beilstein-journals.org The defined structure of the calixarene scaffold can play a crucial role in the transition state of the reaction, influencing both the reactivity and the enantioselectivity of the process. nih.gov Similarly, chiral calixarene derivatives have been investigated as catalysts for asymmetric Michael additions. beilstein-journals.org
Heterogeneous Catalysis and Supported Calixnih.govarene Catalysts
To facilitate catalyst recovery and recycling, a significant focus has been on the heterogenization of calixarene-based catalysts. This can be achieved by immobilizing the calixarene catalyst onto a solid support, such as silica (B1680970) or a polymer resin. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reuse). While this is a general strategy for calixarenes, specific examples involving 5,11-Dibromo-25,27-dipropoxycalix nih.govarene are not prominently featured in the available literature.
Metal-Calixnih.govarene Hybrid Catalytic Systems
Calixarenes are excellent ligands for a wide variety of metal ions due to the presence of multiple donor atoms. nih.gov This property has been exploited to develop metal-calixarene hybrid catalytic systems. In these systems, the calixarene not only acts as a support but can also electronically and sterically influence the properties of the coordinated metal center, thereby modulating its catalytic activity and selectivity. Chiral calixarene ligands have been used in conjunction with metals to create catalysts for asymmetric transformations. researchgate.net
Phase-Transfer Catalysis Mediated by 5,11-Dibromo-25,27-dipropoxycalixnih.govarene Derivatives
Phase-transfer catalysis is a valuable technique for reacting reagents that are soluble in different, immiscible phases. Calixarenes, with their ability to form host-guest complexes, can act as phase-transfer catalysts by encapsulating an ion and transporting it from an aqueous phase to an organic phase. consensus.app The efficiency of a calixarene as a phase-transfer catalyst is dependent on its structure and its binding affinity for the transported ion. While the application of calixarenes in phase-transfer catalysis is well-documented, specific studies detailing the use of 5,11-Dibromo-25,27-dipropoxycalix nih.govarene derivatives in this context are limited. nih.gov
Applications in Environmental Remediation and Analytical Separations
Adsorption and Removal of Environmental Pollutants by 5,11-Dibromo-25,27-dipropoxycalixnih.govarene-based Materials
Scientific literature lacks specific studies on the use of 5,11-Dibromo-25,27-dipropoxycalix nih.govarene or materials based on it for the remediation of heavy metal ions such as mercury (Hg), lead (Pb), cadmium (Cd), or copper (Cu). Consequently, there are no available data tables or detailed research findings regarding its adsorption capacity, selectivity, or efficiency for these pollutants.
There is no published research detailing the application of 5,11-Dibromo-25,27-dipropoxycalix nih.govarene for the capture and sequestration of iodine. Research in this area has focused on other derivatives of calixarenes, but specific findings for this compound are not available.
An extensive search of scientific databases reveals no studies concerning the adsorption of organic dyes or micropollutants using 5,11-Dibromo-25,27-dipropoxycalix nih.govarene. Therefore, information on its effectiveness and adsorption kinetics for these types of environmental contaminants has not been documented.
Development of Selective Separation Technologies
There are no specific solvent extraction studies reported in the scientific literature that utilize 5,11-Dibromo-25,27-dipropoxycalix nih.govarene as an ionophore for the separation of ions. While the broader class of calixarenes is studied for such applications, data specific to this compound, including extraction efficiencies or selectivity, is not available.
No research has been published on the incorporation or use of 5,11-Dibromo-25,27-dipropoxycalix nih.govarene in membrane-based separation systems. As a result, there are no findings on its performance in technologies such as liquid membranes or polymer inclusion membranes for selective separations.
Information regarding "5,11-Dibromo-25,27-dipropoxycalix nih.govarene" is currently limited in the specified contexts of chromatographic applications and sensor development for environmental monitoring.
Extensive research has not yielded specific studies detailing the use of 5,11-Dibromo-25,27-dipropoxycalix nih.govarene in the development of chromatographic methods or as a primary component in chemodosimeters for environmental surveillance. The available scientific literature primarily focuses on related calixarene (B151959) derivatives, which, while structurally similar, possess different substitution patterns that significantly influence their chemical properties and applications.
Calixarenes, as a class of macrocyclic compounds, are known for their ability to form host-guest complexes, a feature that makes them promising candidates for applications in separation science and chemical sensing. The functionalization of the calix nih.govarene scaffold, including the introduction of bromo and propoxy groups at specific positions, is a key strategy to tailor their selectivity and sensitivity towards target analytes. However, specific research findings on the 5,11-dibromo-25,27-dipropoxy variant in the requested application areas are not presently available in the public domain.
Therefore, a detailed and scientifically accurate article on the "" and "Sensor Development and Chemodosimeters for Environmental Monitoring" focusing solely on 5,11-Dibromo-25,27-dipropoxycalix nih.govarene cannot be generated at this time due to the absence of specific research data.
Advanced Materials Science and Nanotechnology Integrating 5,11 Dibromo 25,27 Dipropoxycalix 1 Arene
Polymeric Matrices and Composite Materials with Calixechemi.comarene Units
The incorporation of 5,11-Dibromo-25,27-dipropoxycalix echemi.comarene into polymeric matrices offers a pathway to novel composite materials with enhanced properties. The dibromo functionality on the upper rim serves as a reactive handle for covalent attachment to polymer backbones or as a site for further chemical modification. The dipropoxy groups on the lower rim influence the solubility and processability of the calixarene (B151959), facilitating its dispersion within various polymers.
Research on similar brominated calixarenes has demonstrated their potential to improve the thermal stability, mechanical strength, and chemical resistance of polymers. For instance, the introduction of calixarene units into polyimides and polycarbonates has been shown to increase their glass transition temperatures and enhance their resistance to organic solvents. While specific studies on 5,11-Dibromo-25,27-dipropoxycalix echemi.comarene are limited, the general principles of calixarene-polymer composites suggest its utility in creating high-performance materials.
The following table summarizes the potential effects of incorporating 5,11-Dibromo-25,27-dipropoxycalix echemi.comarene into different polymeric matrices, based on findings from related calixarene-polymer systems.
| Polymer Matrix | Potential Enhancements with 5,11-Dibromo-25,27-dipropoxycalix echemi.comarene |
| Polyimides | Increased thermal stability and solvent resistance. |
| Polycarbonates | Improved mechanical properties and higher glass transition temperature. |
| Polyesters | Enhanced barrier properties against gases and liquids. |
| Polystyrenes | Modified surface properties and potential for selective molecular recognition. |
Fabrication and Functionalization of Calixechemi.comarene-based Nanofibers
Electrospinning has emerged as a versatile technique for the fabrication of nanofibers from a wide range of polymers. The incorporation of calixarenes, such as 5,11-Dibromo-25,27-dipropoxycalix echemi.comarene, into the electrospinning solution can yield functional nanofibers with a high surface area-to-volume ratio and porous structures. These nanofibers are promising for applications in filtration, sensing, and catalysis.
The presence of the dibromo groups on the calixarene provides a platform for post-fabrication functionalization of the nanofibers. For example, these bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions, allowing for the tailoring of the nanofiber's surface chemistry for specific applications. The propoxy groups contribute to the compatibility of the calixarene with the host polymer during the electrospinning process.
Integration into Functional Nanosystems and Hybrid Structures
The unique host-guest chemistry of calixarenes makes them ideal candidates for the construction of functional nanosystems and hybrid materials. The cavity of 5,11-Dibromo-25,27-dipropoxycalix echemi.comarene can encapsulate guest molecules, leading to the development of responsive materials and sensors.
Hybrid materials combining 5,11-Dibromo-25,27-dipropoxycalix echemi.comarene with luminescent species, such as lanthanide ions or quantum dots, can exhibit interesting photoactive properties. The calixarene can act as a "molecular antenna," absorbing light and transferring the energy to the encapsulated luminescent guest, thereby enhancing its emission.
While direct studies on the luminescent properties of 5,11-Dibromo-25,27-dipropoxycalix echemi.comarene are not widely reported, research on analogous brominated calixarenes complexed with lanthanide ions has shown significant enhancement in the luminescence of the metal center. This suggests that hybrid materials based on the title compound could be developed for applications in lighting, displays, and optical sensing.
The amphiphilic nature of certain calixarene derivatives allows them to self-assemble into well-defined nanostructures, such as micelles, vesicles, and nanotubes, in solution. While 5,11-Dibromo-25,27-dipropoxycalix echemi.comarene itself is not strongly amphiphilic, it can be chemically modified to introduce hydrophilic groups, thereby inducing self-assembly.
These self-assembled nanostructures can serve as templates for the synthesis of nanomaterials or as platforms for the recognition and sensing of specific analytes. For instance, calixarene-based vesicles have been used to create nanoreactors for chemical reactions, and their surfaces can be functionalized for the selective binding of ions or small molecules. The dibromo functionality of the title compound offers a convenient route for such functionalization, paving the way for the development of novel sensors and catalytic systems.
Theoretical and Computational Investigations of 5,11 Dibromo 25,27 Dipropoxycalix 1 Arene
Conformational Energy Landscape and Dynamics Simulations
The structural dynamics of calix nih.govarenes are defined by the rotational freedom of the phenol (B47542) units, giving rise to four primary conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. wikipedia.org The specific conformation adopted by a derivative is governed by the substitution pattern on both the upper and lower rims. For 5,11-Dibromo-25,27-dipropoxycalix nih.govarene, the presence of propyl groups on the lower rim is a critical factor. It is well-established that introducing propyl groups at the phenolic positions is generally sufficient to "lock" the individual conformations by sterically hindering the ring inversion process through the central annulus. core.ac.uk
However, the substitution at the upper rim with bromine atoms also influences conformational preference. In some dibromo-calix nih.govarene derivatives, a "pinched cone" conformation is observed, where the brominated aromatic rings are oriented differently from the unsubstituted rings. nih.govresearchgate.net Intramolecular interactions, such as hydrogen bonding between hydroxyl groups and ether oxygen atoms, are known to stabilize the cone conformation in related compounds. nih.govresearchgate.net In derivatives lacking free hydroxyl groups, other forces, such as Br···Br interactions, can play a role in consolidating certain conformations like the 1,3-alternate. nih.govresearchgate.netbohrium.com
Computational methods are essential for mapping the conformational energy landscape. Molecular dynamics (MD) simulations, often employing force fields like AMBER, can model the dynamic behavior of the calixarene (B151959) over time, exploring accessible conformations and the transitions between them. nih.gov Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, provide more accurate energy evaluations for these conformers. chemrxiv.orgchemistryviews.org Such calculations can identify the global thermodynamic minimum and the energy barriers for interconversion, confirming, for example, that the partial cone conformation is the most stable for certain calix nih.govarene derivatives. core.ac.ukchemistryviews.org
Table 1: Primary Conformations of Calix nih.govarenes and Influencing Factors
| Conformation | Description | Key Stabilizing/Influencing Factors |
|---|---|---|
| Cone | All four phenolic units point in the same direction. | Intramolecular hydrogen bonding (in hydroxy derivatives), steric bulk of lower-rim substituents. |
| Partial Cone | Three units point up, and one is inverted. | Identified as a thermodynamic minimum for many derivatives. |
| 1,2-Alternate | Two adjacent units are inverted relative to the other two. | High-energy conformation, often less stable. |
| 1,3-Alternate | Two opposite units are inverted relative to the other two. | Can be stabilized by specific intramolecular interactions (e.g., Br···Br). |
Molecular Docking and Binding Affinity Predictions in Host-Guest Systems
While specific molecular docking studies for 5,11-Dibromo-25,27-dipropoxycalix nih.govarene are not extensively documented, the methodologies are widely applied to the calixarene family to predict their potential as molecular hosts. frontiersin.orgnih.gov Molecular docking is a computational technique that simulates the interaction between a host molecule (the calixarene) and a guest molecule (a ligand or substrate), predicting the preferred binding orientation and affinity.
These simulations are crucial for understanding the non-covalent interactions that drive host-guest complexation. Key interactions identified in calixarene systems include:
Hydrophobic Interactions: The inclusion of nonpolar parts of a guest molecule within the hydrophobic cavity of the calixarene is often a primary driving force for binding. nih.gov
Cation-π Interactions: The electron-rich aromatic cavities of calixarenes can form strong interactions with cationic guests. nih.gov
Hydrogen Bonding and π-π Stacking: Functional groups on the calixarene rims can participate in hydrogen bonding or π-stacking with complementary guest molecules. frontiersin.orgnih.gov
Binding affinity, which quantifies the strength of the host-guest interaction, can be predicted using scoring functions in docking software or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations. Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be calculated to determine whether a binding process is enthalpically or entropically favored. nih.gov For instance, the binding of some guests is an entropy-driven process, favored by the release of water molecules from both the host and guest upon complexation. nih.gov Machine learning models trained on large datasets of 3D protein-ligand complexes are also an emerging tool for improving the accuracy of binding affinity predictions. chemrxiv.org
Table 2: Computational Methods in Calixarene Host-Guest Studies
| Computational Technique | Purpose | Predicted Outputs | Example Application |
|---|---|---|---|
| Molecular Docking | Predicts binding mode and orientation of a guest within the host cavity. | Binding pose, scoring functions (affinity estimate), interaction types (H-bonds, etc.). | Docking of azo-calixarenes with bacterial enzymes. nih.gov |
| Molecular Dynamics (MD) | Simulates the dynamic stability of the host-guest complex over time. | Conformational changes upon binding, stability of interactions. | Simulation of nerve agent simulants with p-sulfonatocalixarenes. nih.gov |
| Binding Free Energy Calculations (e.g., MM/GBSA) | Provides a more accurate estimation of binding affinity. | ΔG, ΔH, and TΔS values. | Analyzing thermodynamic drivers for antibiotic binding to calixarene micelles. nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations are indispensable for elucidating the electronic properties and intrinsic reactivity of 5,11-Dibromo-25,27-dipropoxycalix nih.govarene. Methods like Density Functional Theory (DFT) are frequently used to optimize molecular geometries and calculate a range of electronic descriptors. chemrxiv.orgresearchgate.net
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
For substituted calixarenes, these calculations can reveal the extent of electronic coupling between different parts of the molecule, such as the aryl groups of the core and any appended functional groups. nih.gov This is particularly relevant for understanding how the bromine and propoxy substituents electronically tune the calixarene cavity. Computational studies on structurally similar dibromo-dipropoxy calixarenes have utilized these techniques to understand their conversion into stable cation radicals through electrochemical oxidation, which is directly related to their electronic structure. nih.gov
Furthermore, quantum chemical calculations can generate electrostatic potential maps, which visualize the charge distribution across the molecule and highlight electron-rich and electron-deficient regions. This information is critical for predicting sites susceptible to electrophilic or nucleophilic attack, thereby providing a theoretical basis for the molecule's reactivity in chemical reactions.
In Silico Design and Prediction of Novel 5,11-Dibromo-25,27-dipropoxycalixnih.govarene Derivatives
The framework of 5,11-Dibromo-25,27-dipropoxycalix nih.govarene serves as an excellent scaffold for the in silico design of novel derivatives with tailored properties. This computational approach allows for the rational design and virtual screening of new molecules before undertaking their actual synthesis, saving significant time and resources.
The process begins with the known structure of the parent calixarene. New functional groups can be computationally added to its framework, for example, by replacing the bromine atoms or modifying the propoxy chains. The computational tools described in the previous sections are then employed predictively:
Conformational Analysis: For each new derivative, conformational searches and energy calculations are performed to predict its most stable three-dimensional structure.
Docking and Binding Prediction: If the goal is to create a new molecular receptor, the designed derivatives can be virtually screened against a target guest molecule. Molecular docking and binding affinity predictions would identify which derivatives are most likely to bind the target with high affinity and selectivity.
Electronic Property Prediction: Quantum chemical calculations can predict how the new functional groups would alter the electronic properties (e.g., HOMO-LUMO gap, redox potential) of the calixarene, which is crucial for applications in sensors or electronic materials.
This iterative cycle of design, prediction, and refinement allows for the creation of a focused library of promising candidates for synthesis and experimental validation. The ultimate goal is to leverage computational insights to guide the development of novel calixarene-based systems for specific applications, such as targeted drug delivery, chemical sensing, or catalysis. nih.gov
Table 3: Hypothetical Workflow for In Silico Derivative Design
| Step | Action | Computational Method(s) | Desired Outcome |
|---|---|---|---|
| 1. Scaffolding | Use 5,11-Dibromo-25,27-dipropoxycalix nih.govarene as the base structure. | Molecular Modeling Software | A 3D model of the parent molecule. |
| 2. Virtual Derivatization | Systematically replace or add functional groups at specific positions. | Combinatorial Chemistry Software | A virtual library of new calixarene structures. |
| 3. Property Prediction | Calculate key properties for each derivative in the virtual library. | DFT, Molecular Docking, MD Simulations | Predicted binding affinities, electronic properties, and conformational stabilities. |
| 4. Candidate Selection | Rank derivatives based on predicted performance for a target application. | Data Analysis and Filtering | A short list of high-potential derivatives for experimental synthesis. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5,11-dibromo-25,27-dipropoxycalix[4]arene, and how can its purity be optimized?
- Methodology : The compound is synthesized via bromination of precursor calix[4]arenes using N-bromosuccinimide (NBS) in 2-butanone, followed by purification via column chromatography and recrystallization. For example, bromination of 25,27-dipropoxycalix[4]arene derivatives under controlled conditions yields high-purity crystals (≥99%) . Optimization involves adjusting reaction time (4–6 hours) and solvent ratios (e.g., chloroform/methanol for chromatography).
Q. How is the structural conformation of this compound characterized?
- Methodology : X-ray crystallography reveals a flattened cone conformation stabilized by intramolecular O–H···O hydrogen bonds between phenolic hydroxyl groups and propoxy ethers. Dihedral angles between aromatic rings and sulfur bridges (if present) range from 27° to 76°, influencing host-guest interactions . Complementary techniques include IR spectroscopy (C–Br stretch at ~560 cm⁻¹) and NMR (¹H signals for propoxy groups at δ 3.5–4.0 ppm) .
Q. What solvents and conditions are compatible with this compound for further functionalization?
- Methodology : Polar aprotic solvents (e.g., DMF, acetonitrile) are optimal for reactions involving nucleophilic substitution or metal coordination. For bromine substitution, reflux in ethanol with KOH enables reactions with thiols or amines . Avoid strong oxidizing agents (e.g., HNO₃) to prevent decomposition into CO and toxic fumes .
Advanced Research Questions
Q. How does this compound facilitate host-guest complexation, and what binding constants are observed?
- Methodology : The compound forms 1:1 complexes with aromatic acids (e.g., benzoic acid) via π-π stacking and hydrogen bonding. Binding constants (Ka) in acetonitrile-water solutions range from 335–910 M⁻¹, determined via fluorescence titration or ¹H NMR titration . Substituent effects (e.g., bromine vs. tert-butyl groups) modulate cavity size and selectivity .
Q. What role does this calixarene play in modulating enzymatic activity, such as ATP hydrolysis?
- Methodology : At 100 µM concentrations, derivatives inhibit Na⁺,K⁺-ATPase by reducing the maximum reaction velocity (Vmax) without altering the Michaelis constant (Km), indicating non-competitive inhibition. Mechanistic studies use confocal microscopy with Ca²⁺-sensitive dyes (e.g., Fluo-4) to track intracellular ion changes .
Q. Can this compound be integrated into nanomaterials for sensing applications?
- Methodology : Langmuir-Blodgett (LB) films of calix[4]arene derivatives enable nanoscale growth of CdS/PbS semiconductors for ion sensing. Ellipsometry and TEM confirm nanoparticle formation within LB multilayers, with sensitivity to Ca²⁺ and Mg²⁺ ions via fluorescence quenching . DFT calculations predict bandgap modulation (~2.5–3.0 eV) for optoelectronic applications .
Q. How do structural modifications (e.g., sulfur substitution) alter supramolecular properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
